![molecular formula C11H14BrN B2455862 2-[(2-ブロモフェニル)メチル]ピロリジン CAS No. 316139-87-4](/img/structure/B2455862.png)
2-[(2-ブロモフェニル)メチル]ピロリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
“2-(2-Bromobenzyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidines can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has also been developed .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine rings can undergo various chemical reactions. For instance, the stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .
科学的研究の応用
- ABAD阻害剤: 2-(2-ブロモフェニル)ピロリジンは、ABAD(アミロイドβ結合アルコール脱水素酵素)阻害剤の合成において重要な役割を果たします。 ABADはアルツハイマー病に関与しており、その活性を阻害することは潜在的な治療戦略となる可能性があります .
医薬品化学および創薬
要約すると、2-(2-ブロモフェニル)ピロリジンの多様な用途は、医薬品化学、癌研究、有機合成、材料科学、触媒、薬理学にわたります。 その独特の構造と反応性は、これらの分野における革新的な研究を絶えず刺激しています . 詳細が必要な場合や、ご質問がありましたら、お気軽にお問い合わせください!😊
作用機序
Target of Action
It is known that pyrrolidine derivatives, which include this compound, have a wide range of biological activities . They are present in many natural products and pharmacologically important agents .
Mode of Action
Compounds derived from it exhibit potent inhibitory effects on target proteins . This suggests that it may act as an inhibitor for certain proteins, affecting their function.
Biochemical Pathways
Pyrrolidine derivatives are known to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
It is known that the compound plays a crucial role in the preparation of n-(phenylsulfonyl)benzamides, which are utilized as bcl-2 inhibitors . These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .
実験室実験の利点と制限
2-(2-Bromobenzyl)pyrrolidine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very reactive and can be difficult to use in certain reactions.
将来の方向性
There are a variety of potential future directions for the use of 2-(2-Bromobenzyl)pyrrolidine. It could be used in the synthesis of more complex heterocyclic compounds, as well as in the synthesis of pharmaceuticals and pesticides. It could also be used in the synthesis of peptides and proteins, as well as in the synthesis of DNA and RNA. In addition, it could be used in the synthesis of catalysts and other organic compounds, as well as in the synthesis of polymers materials. Finally, it could be used in the development of new drugs and therapeutic agents.
合成法
2-(2-Bromobenzyl)pyrrolidine can be synthesized in two steps. The first step is the formation of 2-bromobenzaldehyde from benzaldehyde and bromine. This is done by reacting benzaldehyde with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step is the formation of 2-(2-Bromobenzyl)pyrrolidine from 2-bromobenzaldehyde and pyrrolidine. This is done by reacting the 2-bromobenzaldehyde with pyrrolidine in the presence of an acid, such as hydrochloric acid or sulfuric acid.
Safety and Hazards
The safety data sheet for a similar compound, “1-(2-Bromobenzyl)pyrrolidine”, suggests that it may cause severe skin burns and eye damage, and may be toxic if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
生化学分析
Biochemical Properties
2-[(2-bromophenyl)methyl]pyrrolidine plays a significant role in biochemical reactions. It is a key component in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
Cellular Effects
The compounds derived from 2-[(2-bromophenyl)methyl]pyrrolidine exhibit potent inhibitory effects on target proteins . The distal phenyl group of the molecule binds to the active site of cyclophilin A, and this binding prevents ATP from binding, leading to inhibition of cell division .
Molecular Mechanism
The molecular mechanism of 2-[(2-bromophenyl)methyl]pyrrolidine involves its interaction with enzymes and proteins. For instance, it plays a crucial role in enhancing the inhibitory properties of ABAD inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .
Temporal Effects in Laboratory Settings
This suggests a potential efficacy against resistant mutations over time .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 2-[(2-bromophenyl)methyl]pyrrolidine in animal models. It is known that pyrrolidine derivatives have been studied for their effects on cyclophilins, which are involved in the regulation of cell division .
Metabolic Pathways
It is known that the compound’s bromine moiety enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity .
Transport and Distribution
Its unique chemical reactivity and stability suggest potential interactions with various transporters or binding proteins .
Subcellular Localization
Its unique chemical structure and reactivity suggest potential effects on its activity or function within specific cellular compartments or organelles .
特性
IUPAC Name |
2-[(2-bromophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-2,4,6,10,13H,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJWMRIFFFWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316139-87-4 |
Source


|
| Record name | 2-[(2-bromophenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

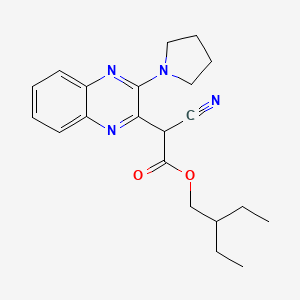
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)
![7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2455782.png)
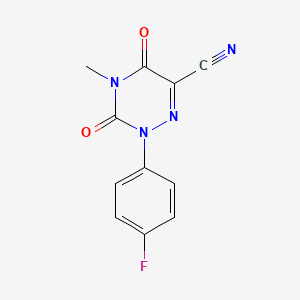
![N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2455784.png)
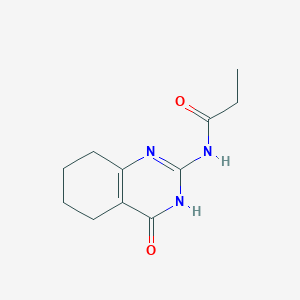
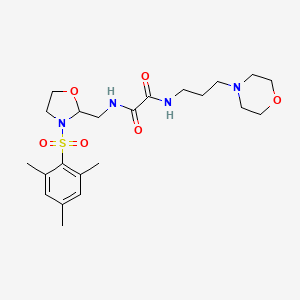
![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)
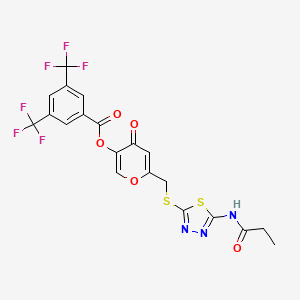
![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)

![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)